((2 5-Bis(hexyloxy)-1 4-phenylene)bis(ME

Description

Foundational Aspects of Organic Conjugated Systems in Advanced Materials Science

Organic conjugated systems are molecules characterized by alternating single and multiple bonds, which results in a delocalized network of π-electrons. This electron delocalization is the source of their unique electronic and optical properties, making them fundamental to the field of organic electronics. ucl.ac.ukmdpi.com These materials offer significant advantages over traditional inorganic counterparts, including solution processability, low fabrication costs, mechanical flexibility, and the ability to be deposited on large or non-flat surfaces. mdpi.com

The applications for these materials are extensive and growing, encompassing devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com The ability to tune the electronic properties of these materials through precise chemical synthesis allows for the development of tailored functionalities. ucl.ac.uknih.gov For instance, by modifying the chemical structure, researchers can control the material's color of emission, its efficiency in converting light to electricity, and its charge-carrying capacity. ucl.ac.ukuh.edu

Significance of Phenylene-Based Scaffolds within Current Organic Semiconductor Research

Within the vast family of organic conjugated materials, those built upon phenylene-based scaffolds are of particular importance. researchgate.net The phenylene ring is a robust, stable, and rigid building block that facilitates efficient π-π stacking in the solid state, a key factor for charge transport. mdpi.com Poly(p-phenylene vinylene) (PPV) is a quintessential example of a conducting polymer from this family. wikipedia.org

PPV and its derivatives are noted for their bright fluorescence and are primary candidates for use in OLEDs. wikipedia.org The properties of these polymers can be systematically altered by adding functional side groups to the phenylene ring. wikipedia.org These modifications, such as the addition of alkoxy or alkyl chains, are not merely decorative; they are essential for improving solubility, which is a critical factor for processing these materials from solution to form the thin, uniform films required for electronic devices. uh.edu The choice of side group can also influence the polymer's electronic energy levels and, consequently, its emission color and performance. uh.eduuh.edu

Overview of the Chemical Compound's Structural Role as a Precursor for Extended π-Electron Systems

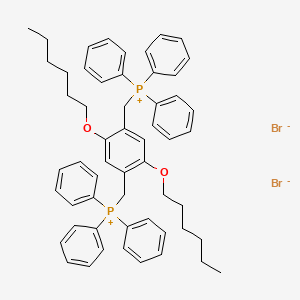

The compound [2,5-dihexoxy-4-(triphenylphosphaniumylmethyl)phenyl]methyl-triphenylphosphanium;dibromide is a key precursor monomer for synthesizing a specific and important PPV derivative: poly(2,5-dihexyloxy-1,4-phenylene vinylene).

This precursor is designed for use in the Gilch polymerization route, a common method for producing PPV derivatives. researchgate.netrsc.org The key features of its structure are:

The 1,4-phenylene core: This forms the backbone of the resulting polymer.

Two hexyloxy side chains (-OC₆H₁₃): Located at the 2 and 5 positions of the phenylene ring, these long alkyl chains are crucial for ensuring the solubility of both the monomer and the final polymer in common organic solvents. sigmaaldrich.com This solubility is vital for solution-based processing techniques.

Two methyl-triphenylphosphonium bromide groups: These reactive groups are positioned at the 1 and 4 positions and are the active sites for the polymerization reaction. In the presence of a strong base, they are eliminated to form the vinylene (-CH=CH-) bridges that link the phenylene units together, creating the extended π-conjugated system of the final polymer. researchgate.net

The polymerization process transforms the discrete, soluble monomer molecules into a long-chain polymer, poly(2,5-dihexyloxy-1,4-phenylene vinylene), which possesses the desirable semiconductor properties for which it was designed. The properties of this resulting polymer are well-documented and highlight its utility in organic electronics.

Table 1: Optical Properties of Poly(2,5-dihexyloxy-1,4-phenylene vinylene) This interactive table summarizes key optical characteristics of the polymer derived from the precursor.

| Property | Wavelength (in chloroform) | Reference |

| Absorption Maximum (λmax) | 496 nm | sigmaaldrich.com |

| Fluorescence Excitation (λex) | 482 nm | sigmaaldrich.com |

| Fluorescence Emission (λem) | 547 nm | sigmaaldrich.com |

The synthesis starting from a well-defined precursor like [2,5-dihexoxy-4-(triphenylphosphaniumylmethyl)phenyl]methyl-triphenylphosphanium;dibromide allows for greater control over the final polymer structure and properties, which is essential for fabricating reliable and efficient organic electronic devices.

Properties

IUPAC Name |

[2,5-dihexoxy-4-(triphenylphosphaniumylmethyl)phenyl]methyl-triphenylphosphanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H62O2P2.2BrH/c1-3-5-7-27-41-57-55-43-48(46-60(52-35-21-12-22-36-52,53-37-23-13-24-38-53)54-39-25-14-26-40-54)56(58-42-28-8-6-4-2)44-47(55)45-59(49-29-15-9-16-30-49,50-31-17-10-18-32-50)51-33-19-11-20-34-51;;/h9-26,29-40,43-44H,3-8,27-28,41-42,45-46H2,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLOHBCBJVAGES-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCCCCCC)C[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H62Br2O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746612 | |

| Record name | {[2,5-Bis(hexyloxy)-1,4-phenylene]bis(methylene)}bis(triphenylphosphanium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

988.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165377-28-6 | |

| Record name | {[2,5-Bis(hexyloxy)-1,4-phenylene]bis(methylene)}bis(triphenylphosphanium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[2,5-Bis(hexyloxy)-1,4-phenylene]bis(methylene)]bis[triphenylphosphonium bromide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,5 Dihexoxy 4 Triphenylphosphaniumylmethyl Phenyl Methyl Triphenylphosphanium;dibromide

Wittig-Type Condensation Polymerization for Poly(phenylene vinylene) Derivatives

The most prominent application of this bis-phosphonium salt is in the Wittig reaction to produce poly(p-phenylene vinylene) (PPV) and its derivatives. wikipedia.orgrsc.org The Wittig reaction is a powerful tool for forming carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. masterorganicchemistry.com

In this context, the bis-phosphonium salt is first converted to the corresponding bis-ylide by treatment with a strong base. This bis-ylide then reacts with a dialdehyde (B1249045), such as terephthaldehyde, in a condensation polymerization. The driving force for the reaction is the formation of the very stable triphenylphosphine (B44618) oxide byproduct.

The general scheme for the polymerization is as follows:

Ylide Formation: The bis-phosphonium salt is deprotonated with a strong base (e.g., sodium hydride or an alkoxide) to form the highly reactive bis-ylide.

Polymerization: The bis-ylide is then reacted with a dialdehyde monomer. The reaction proceeds in a step-growth manner, leading to the formation of the PPV derivative with alternating phenylene and vinylene units. wikipedia.org

The properties of the resulting polymer, such as its molecular weight and the ratio of cis to trans vinylene linkages, can be influenced by the reaction conditions, including the choice of solvent and base. capes.gov.br

Oligomerization Strategies for Defined Molecular Architectures Incorporating the Compound

While condensation polymerization often leads to polymers with a distribution of molecular weights, the bis-phosphonium salt can also be employed in strategies to create well-defined oligomers. These oligomers are valuable for fundamental studies of the relationship between structure and properties in conjugated systems.

One approach to oligomer synthesis is to use a stepwise Wittig reaction with a protected aldehyde-functionalized phosphonium salt. By carefully controlling the stoichiometry and reaction conditions, it is possible to build up the oligomer unit by unit. Another strategy involves using a significant excess of one of the monomers to favor the formation of low molecular weight oligomers. wikipedia.org These oligomers can then be isolated and characterized.

Reaction Mechanism Elucidation and Kinetic Studies in Polymerization Processes

The mechanism of the Wittig reaction has been extensively studied. masterorganicchemistry.com In the context of PPV synthesis, the reaction is generally believed to proceed through a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide.

Kinetic studies of the polymerization process are crucial for understanding and controlling the molecular weight and polydispersity of the resulting polymers. These studies can help to optimize reaction conditions to achieve desired material properties. Factors such as monomer concentration, temperature, and the nature of the base and solvent can all have a significant impact on the polymerization kinetics.

Electronic Structure and Charge Transport Phenomena in Materials Derived from the Compound

Electronic Band Structure Characterization through Advanced Spectroscopic and Electrochemical Methods

The electronic band structure of these materials, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for their function in electronic devices. These parameters are extensively characterized using a combination of spectroscopic and electrochemical techniques.

Ultraviolet Photoemission Spectroscopy (UPS) is a powerful tool for directly probing the occupied electronic states. For MEH-PPV, UPS studies have determined the binding energy of the HOMO level. researchgate.net Similarly, optical absorption spectroscopy is used to determine the π-π* bandgap energy. For instance, the optical absorption spectrum of an MEH-PPV thin film shows a peak corresponding to a bandgap of approximately 2.5 eV. researchgate.net The emission spectrum from a light-emitting diode constructed with MEH-PPV shows a peak at 590 nm, which corresponds to a photon energy of 2.1 eV, indicating the energy of the primary radiative recombination event. researchgate.net

Electrochemical methods, such as cyclic voltammetry, provide another means to estimate HOMO and LUMO levels. In MEH-PPV, p-doping (oxidation) shows an anodic peak at around 0.8 V, while the cathodic peak appears at approximately 0.4 V (vs. Ag/Ag+). researchgate.net These values are used to calculate the energy levels relative to the vacuum level. The combination of these methods provides a comprehensive picture of the electronic band structure. Despite being a polymer with low point-group symmetry, MEH-PPV can pack with enough order to exhibit a discernible band structure. researchgate.netunl.edu

| Parameter | Value | Method | Source |

|---|---|---|---|

| HOMO Energy Level | 5.3 eV | Not Specified | ossila.com |

| LUMO Energy Level | 3.0 eV | Not Specified | ossila.com |

| HOMO-LUMO Gap (from levels) | 2.3 eV | Calculation | ossila.com |

| π-π* Bandgap Energy | 2.14 eV | Optical Absorption | researchgate.net |

| Optical Bandgap | ~2.5 eV | Optical Absorption | researchgate.net |

| Emission Peak Energy | 2.1 eV | Photoluminescence | researchgate.net |

Investigation of Charge Carrier Generation, Transport, and Recombination Mechanisms

The operation of optoelectronic devices relies on the generation, transport, and recombination of charge carriers (electrons and holes). wikipedia.org

Charge Carrier Generation: In materials like MEH-PPV, charge carriers are typically generated by the absorption of photons with energy exceeding the bandgap. This process, known as photogeneration, creates an electron-hole pair, often in a bound state called an exciton (B1674681). wikipedia.orgcapes.gov.br The efficiency of carrier generation is a key factor in photovoltaic applications.

Charge Carrier Transport: Derivatives of PPV, including MEH-PPV, are generally p-type semiconductors, meaning that the primary mobile charge carriers are holes. researchgate.netunl.edu The transport of these carriers occurs through hopping between localized states along the conjugated polymer chains and between adjacent chains. The intrinsic electrical conductivity of undoped PPV is very low, on the order of 10⁻¹³ S/cm, but it increases significantly upon doping. wikipedia.org The mobility of charge carriers is highly dependent on the molecular order and morphology of the polymer film.

Charge Carrier Recombination: Recombination is the process where an electron and a hole annihilate each other, releasing energy. wikipedia.org This can be a radiative process, resulting in the emission of light (photoluminescence or electroluminescence), which is the basis for light-emitting diodes (LEDs). wikipedia.orgchemicalpapers.com Alternatively, recombination can be non-radiative, where the energy is dissipated as heat through processes like Shockley-Read-Hall (SRH) or Auger recombination. wikipedia.org The balance between radiative and non-radiative recombination pathways determines the device's quantum efficiency. In MEH-PPV, the bright yellow-orange fluorescence is a result of efficient radiative recombination. wikipedia.org

Influence of Molecular Packing and Morphology on Electronic Functionality

The arrangement of polymer chains in the solid state, from the molecular level (packing) to the macroscopic scale (morphology), has a profound impact on the material's electronic properties. biu.ac.ilseanryno.com

Molecular Packing: The way individual polymer chains pack together influences the electronic coupling between them. In crystalline regions, ordered packing can lead to enhanced charge transport. For example, in a related compound, 2,2′-[2,5-Bis(hexyloxy)-1,4-phenylene]dithiophene, the thiophene (B33073) groups are twisted only slightly relative to the central benzene (B151609) ring, and the crystal structure features short C-H···π contacts that can facilitate intermolecular interactions. nih.govresearchgate.net The side chains, while enhancing solubility, also play a critical role in determining the packing structure and the distance between polymer backbones (π-π stacking distance), which directly affects charge mobility. dntb.gov.ua Studies on pentacene (B32325) derivatives have shown that the interplay between molecular packing and electrostatic moments is a defining factor in determining the polarization energies in the material. seanryno.comresearchgate.net

Morphology: Polymer films are typically semi-crystalline, consisting of ordered crystalline domains embedded within a disordered amorphous matrix. Charge transport is generally more efficient in the crystalline regions. Processing conditions can be used to control the degree of crystallinity and the orientation of the polymer chains. For instance, MEH-PPV has been shown to adopt a preferential orientation when cast on indium tin oxide (ITO), which can enhance device performance. researchgate.netunl.edu This orientation is crucial as charge transport is often anisotropic, being more favorable along the polymer backbone. The structural organization of PPV chains in highly oriented films is characterized by a monoclinic unit cell where molecules are aligned along the chain axis but with some translational disorder. wikipedia.org

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2/c | researchgate.net |

| a (Å) | 12.2996 (3) | researchgate.net |

| b (Å) | 5.4298 (1) | researchgate.net |

| c (Å) | 17.6872 (4) | researchgate.net |

| β (°) | 103.982 (2) | researchgate.net |

| Dihedral Angle (Benzene-Thiophene) | 5.30 (7)° | nih.gov |

Photophysical Properties and Optoelectronic Response of Conjugated Systems Incorporating the 2,5 Bis Hexyloxy 1,4 Phenylene Moiety

Advanced Absorption and Emission Spectroscopy of Derived Polymers and Oligomers

Polymers and oligomers incorporating the 2,5-bis(hexyloxy)-1,4-phenylene moiety, most notably as derivatives of poly(p-phenylene vinylene) (PPV), exhibit distinct spectroscopic signatures. researchgate.net The primary electronic transition corresponds to the π-π* transition of the conjugated backbone. In dilute solutions, these materials typically show a broad, strong absorption band in the visible spectrum. For instance, poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), a well-studied analogue, displays a prominent absorption peak around 490-500 nm in solvents like toluene (B28343) or chloroform. crimsonpublishers.com The position of this maximum can be influenced by the solvent's polarity and its ability to induce conformational changes in the polymer chain. crimsonpublishers.com

Upon photoexcitation, these materials exhibit bright photoluminescence (PL). The emission spectrum is generally red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift. For MEH-PPV in solution, the emission peak is typically observed around 554 nm. sigmaaldrich.com In the solid state (thin films), both absorption and emission spectra often exhibit a bathochromic (red) shift compared to their solution counterparts. This is attributed to increased interchain interactions and the formation of aggregated or more planarized conjugated segments, which leads to a longer effective conjugation length. acs.org For example, the emission of poly((2,5-bis(n-hexyloxy)-p-phenylene)ethynylene-p-phenyleneethynylene) is significantly red-shifted in the solid state compared to its solution spectrum, suggesting aggregation effects. acs.org

The table below summarizes typical absorption and emission maxima for representative polymers containing the 2,5-dialkoxy-1,4-phenylene unit.

Interactive Table 1: Spectroscopic Data for Polymers Incorporating 2,5-Dialkoxy-1,4-phenylene

| Polymer/Oligomer | Medium | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

| MEH-PPV | Toluene Solution | ~490 crimsonpublishers.com | 554 sigmaaldrich.com |

| MEH-PPV | Xylene Solution | ~490 crimsonpublishers.com | ~580 crimsonpublishers.com |

| Poly((2,5-bis(n-hexyloxy)-p-phenylene)ethynylene-p-phenyleneethynylene) | Solution | Similar to film | Red-shifted in film acs.org |

| Poly[2,5-bis(1-pentyloxy)-1,4-phenylene vinylene] | Chloroform Solution | 465 researchgate.net | Not Specified |

| Poly(2,3-diphenyl-5-hexyl-p-phenylene vinylene) (DP6-PPV) | Not Specified | Not Specified | Green Emission aps.org |

Exciton (B1674681) Formation, Diffusion, and Decay Pathways in Solid-State Films

In the solid state, the photophysics of these materials is governed by the behavior of excitons—bound electron-hole pairs created upon photon absorption. Following photoexcitation, singlet excitons are rapidly formed. aps.org In materials like MEH-PPV, these excitons are not stationary; they can migrate along the polymer chain (intrachain diffusion) or hop between adjacent chains (interchain diffusion). This diffusion is a critical process, as the exciton's journey determines its ultimate fate.

The morphology of the thin film plays a crucial role in exciton dynamics. The presence of conformational defects, such as twists in the polymer backbone, can localize excitons and limit their diffusion range. aps.org Conversely, ordered or crystalline domains can facilitate more extensive exciton migration. This migration can lead the exciton to a site with lower energy, resulting in a time-dependent red-shift in the photoluminescence spectrum as the exciton population relaxes to these lower-energy states. aps.org

The created excitons can decay through several pathways:

Radiative Decay: The exciton recombines to emit a photon, resulting in photoluminescence. The efficiency of this process is a key determinant of a material's suitability for light-emitting applications.

Non-radiative Decay: The exciton decays without emitting light, releasing its energy as heat (vibrational energy). This process is often mediated by structural defects or impurities, which act as quenching sites. aps.org In MEH-PPV, non-radiative decay is a significant pathway, influenced by the polymer's conformation and crystallinity. aps.org

Exciton-Exciton Annihilation: At high excitation intensities, two excitons can interact, with one decaying non-radiatively, quenching the potential emission from both.

Time-resolved spectroscopy reveals that these processes occur on ultrafast timescales, often in the picosecond range. aps.org The decay of photoluminescence in films of PPV derivatives is often multi-exponential, reflecting the complex environments and multiple decay channels available to the excitons. aps.org

Interactive Table 2: Exciton Dynamics Parameters in PPV-based Films

| Material | Phenomenon | Characteristic Timescale | Observation |

| MEH-PPV Film | Luminescence Rise | Extremely Rapid aps.org | Indicates very fast exciton formation/relaxation to emissive state. aps.org |

| MEH-PPV Film | Spectral Red-shift | Occurs over time aps.org | Attributed to exciton migration to lower-energy sites. aps.org |

| PPV Derivatives | Stimulated Emission | ~100 fs resolution aps.org | Used to probe emissive state dynamics. aps.org |

| MEH-PPV Film | Non-radiative Decay | More rapid than in PPV aps.org | Lower PL efficiency attributed to reduced crystallinity and more defects. aps.org |

Energy Transfer Processes in Blended and Covalently Linked Architectures

The 2,5-bis(hexyloxy)-1,4-phenylene moiety is a common component in donor materials for energy transfer applications, such as in organic solar cells and specialized light-emitting diodes. Energy transfer can occur through different mechanisms depending on the system architecture.

In Blended Systems: When polymers like MEH-PPV are physically blended with an acceptor material, such as a fullerene derivative ( researchgate.netresearchgate.net-Phenyl C61 butyric acid methyl ester, or PCBM), efficient energy transfer can occur. researchgate.net Upon photoexcitation of the polymer, the created exciton can diffuse to the interface between the polymer and the acceptor molecule. If the acceptor's LUMO is lower than the polymer's LUMO, charge transfer can occur, where the electron is transferred to the acceptor, quenching the polymer's fluorescence. researchgate.net This dynamic quenching process is diffusion-controlled and forms the basis of polymer-fullerene bulk heterojunction solar cells. researchgate.net The quenching efficiency is dependent on the concentration of the acceptor and the morphology of the blend. researchgate.net

In Covalently Linked Architectures: Energy transfer can also be engineered within a single macromolecule by creating copolymers. In these systems, a donor unit (which could be the 2,5-bis(hexyloxy)-1,4-phenylenevinylene segment) is covalently linked to an acceptor unit with a lower energy gap. Upon selective excitation of the donor segment, the excitation energy can be transferred non-radiatively to the acceptor segment, which then luminesces. This process, often mediated by Förster Resonance Energy Transfer (FRET), depends heavily on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two units. By carefully designing copolymers, the emission color can be precisely tuned, and energy can be funneled to specific emissive sites, a strategy used to improve the efficiency and color purity of light-emitting devices.

Interactive Table 3: Energy Transfer Characteristics in Systems with PPV Derivatives

| System | Mechanism | Key Factors | Application |

| MEH-PPV:PCBM Blend | Dynamic Quenching (Charge Transfer) researchgate.net | Diffusion of quencher, concentration, temperature researchgate.net | Organic Photovoltaics (Solar Cells) sigmaaldrich.com |

| Donor-Acceptor Copolymers | Intramolecular Energy Transfer (e.g., FRET) | Spectral overlap, distance, orientation | Tunable Light-Emitting Diodes (LEDs) |

| Exciplex-Sensitized Systems | Triplet-Triplet Annihilation (TTA) rsc.org | Intersystem crossing, triplet diffusion rsc.org | High-Efficiency OLEDs (via delayed fluorescence) rsc.org |

Advanced Material Fabrication and Morphological Investigations for Device Integration of ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(methanetriyl))trithiophene

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available research or data pertaining to the chemical compound "((2,5-Bis(hexyloxy)-1,4-phenylene)bis(methanetriyl))trithiophene". Consequently, information regarding its fabrication into thin films, morphological characteristics, or the effects of annealing for device integration could not be located.

The provided outline specifies a detailed exploration of:

Advanced Material Fabrication and Morphological Investigations for Device Integration

Role of Thermal and Solvent Annealing on Film Morphology and Performance

These topics require specific experimental results, such as solution-processing parameters, microscopy data, and analysis of how thermal or solvent treatments impact the material's structure and electronic performance. The absence of any studies on "((2,5-Bis(hexyloxy)-1,4-phenylene)bis(methanetriyl))trithiophene" means that no such data or detailed research findings can be provided.

It is possible that this compound is a novel material that has not yet been synthesized or characterized, or that it is known by a different chemical name not readily identifiable through standard nomenclature searches. Research in the field of organic electronics often involves related structures, but per the strict instructions to focus solely on the specified compound, no information on analogous materials can be presented.

Therefore, this article cannot be generated as requested due to the lack of available scientific information on "((2,5-Bis(hexyloxy)-1,4-phenylene)bis(methanetriyl))trithiophene".

Theoretical and Computational Studies of Conjugated Derivatives of 2,5 Dihexoxy 4 Triphenylphosphaniumylmethyl Phenyl Methyl Triphenylphosphanium;dibromide

Quantum Chemical Calculations for Electronic Structure Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties of conjugated polymers. These methods, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are employed to determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels is the electronic band gap, a critical parameter that governs the polymer's optical and electronic properties.

For PPV derivatives, the inclusion of alkoxy side chains, such as hexyloxy groups, is known to influence the electronic structure. These electron-donating groups typically raise the energy of the HOMO level, which can lead to a reduction in the band gap compared to the unsubstituted PPV. wikipedia.org Theoretical calculations for related poly(2,5-dialkoxy-p-phenylenevinylene)s have shown that the specific nature of the side chains and the planarity of the polymer backbone are key factors in determining the precise electronic properties. unl.edu For instance, theoretical calculations on MEH-PPV (poly[2-methoxy-5-(2'-ethyl-hexyloxy)-1,4-phenylene-vinylene]), a well-studied analogue, have been used to interpret experimental photoemission spectra and to assign the observed electronic transitions. unl.edu

Below is a table summarizing typical electronic properties for a related dialkoxy-PPV derivative as predicted by quantum chemical calculations.

| Property | Predicted Value (for MEH-PPV) | Method |

| HOMO Energy | -5.1 eV | DFT |

| LUMO Energy | -2.9 eV | DFT |

| Electronic Band Gap | 2.2 eV | DFT |

| First Excitation Energy | 2.4 eV | TD-DFT |

Note: The values presented are representative for a closely related compound, MEH-PPV, and are intended to be illustrative of the data obtained through quantum chemical calculations.

Molecular Dynamics Simulations for Understanding Conformation and Aggregation

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of polymer chains, including their conformation in solution and their aggregation in the solid state. wikipedia.org For conjugated polymers, the conformation of the backbone, particularly the degree of planarity, has a significant impact on the electronic conjugation and, consequently, on the material's optical and electronic properties.

In the case of poly(2,5-dialkoxy-p-phenylenevinylene)s, the bulky hexyloxy side chains play a crucial role in determining the polymer's solubility and its packing in thin films. MD simulations can model how these side chains influence the torsional angles between adjacent phenylene and vinylene units of the polymer backbone. nih.gov Increased torsional disorder can disrupt the π-conjugation, leading to a blue shift in the absorption spectrum. nih.gov

Furthermore, MD simulations can provide insights into the aggregation behavior of these polymers. The formation of interchain species, or aggregates, can lead to changes in the photophysical properties, such as a red-shift in the emission spectrum. acs.org Understanding and controlling aggregation is critical for optimizing the performance of these materials in electronic devices.

The table below presents key conformational parameters that can be obtained from MD simulations of PPV derivatives.

| Parameter | Description | Typical Focus of Study |

| Dihedral Angle Distribution | The distribution of torsional angles along the polymer backbone. | Investigating the planarity of the conjugated system. |

| Radius of Gyration | A measure of the size and compactness of a polymer coil in solution. | Understanding solubility and solution-phase conformation. |

| Interchain Distance | The average distance between polymer chains in an aggregated state. | Characterizing the packing and morphology in thin films. |

| Order Parameter | A measure of the orientational order of the polymer chains. | Assessing the degree of alignment in oriented films. |

Computational Modeling of Charge Transport and Exciton (B1674681) Dynamics

The performance of conjugated polymers in optoelectronic devices, such as light-emitting diodes and solar cells, is critically dependent on the transport of charge carriers (electrons and holes) and the behavior of excitons (bound electron-hole pairs). Computational models are essential for elucidating the complex mechanisms that govern these processes.

Charge transport in disordered conjugated polymers is often described by hopping models, where charge carriers move between localized states. aps.org The energetic disorder, often modeled as a Gaussian distribution of site energies, is a key parameter that influences charge carrier mobility. aps.org Theoretical models have shown that reducing the energetic disorder, for instance by creating more ordered polymer structures, can significantly enhance charge mobility. aps.org

Exciton dynamics, including diffusion and recombination, are also modeled computationally. A first-principles theory of exciton diffusion in conformationally disordered PPV has been developed, which highlights the role of torsional disorder in reducing the exciton diffusion length. nih.gov Kinetic Monte Carlo simulations are frequently used to model the random walk of excitons through the polymer matrix, providing insights into processes like fluorescence quenching at interfaces. nih.gov The predicted exciton diffusion lengths for PPV derivatives are typically in the range of 8-11 nm. nih.gov

The following table summarizes key parameters related to charge transport and exciton dynamics that are investigated through computational modeling.

| Parameter | Description | Typical Values for PPV Derivatives |

| Charge Carrier Mobility | The velocity of charge carriers in response to an electric field. | 10⁻⁵ - 10⁻³ cm²/Vs |

| Energetic Disorder (σ) | The width of the Gaussian density of states for hopping sites. | 50 - 150 meV |

| Exciton Diffusion Length | The average distance an exciton travels before recombining. | 5 - 15 nm |

| Exciton Binding Energy | The energy required to separate an exciton into a free electron and hole. | 0.2 - 0.5 eV |

Note: The values provided are representative for various PPV derivatives and can vary significantly depending on the specific chemical structure, morphology, and measurement conditions.

Environmental Stability and Degradation Pathways in Derived Materials

Investigation of Photostability and Thermo-oxidative Degradation Mechanisms

Materials derived from ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(methanetriyl))tetrakis(trimethylsilane) are prone to degradation through two primary pathways: photostability and thermo-oxidative degradation.

Thermo-oxidative Degradation: At elevated temperatures, materials derived from this compound can undergo thermal degradation. This process can involve the cleavage of the polymer backbone, decomposition of the hexyloxy side chains, or rearrangement of the molecular structure. atomfair.com The presence of oxygen significantly accelerates thermal degradation, leading to the formation of hydroperoxides which can then decompose into alkoxy and other radical species. nih.gov These radicals can then participate in further degradation reactions, creating a cascading effect that compromises the material's structural and electronic integrity. The auto-oxidation of polymers often follows a three-step process of initiation, propagation, and termination of radical reactions. researchgate.net

A summary of common degradation mechanisms in related poly(p-phenylene vinylene) derivatives is presented in the table below.

| Degradation Mechanism | Initiating Factor(s) | Key Reactive Species | Consequence on Material Properties |

| Photo-oxidation | UV-Visible Light, Oxygen | Singlet Oxygen, Free Radicals | Chain Scission, Cross-linking, Reduced Conjugation Length, Diminished Charge Transport |

| Thermo-oxidative Degradation | High Temperature, Oxygen | Hydroperoxides, Alkoxy Radicals | Backbone Cleavage, Side-chain Decomposition, Formation of Carbonyl Defects, Reduced Conductivity |

| Hydrolysis | Moisture | Water Molecules | Disruption of Interfacial Adhesion, Alteration of Morphology |

Strategies for Improving Material Durability through Structural Modification

To enhance the environmental stability of materials derived from ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(methanetriyl))tetrakis(trimethylsilane), several strategies involving structural modification can be employed. These strategies aim to intrinsically improve the material's resistance to degradation.

One effective approach is the introduction of electron-withdrawing groups into the polymer backbone. This can lower the energy levels of the polymer, making it less susceptible to oxidation. atomfair.com Another strategy involves rigidifying the polymer backbone . A more rigid structure can limit conformational changes that may expose reactive sites to degradants. Increasing the intrinsic stiffness of the polymer backbone has been shown to enhance photoluminescence quantum efficiencies in PPV derivatives. nyu.edu

The nature of the side chains also plays a crucial role in stability. While the hexyloxy groups in the parent compound aid in solubility, they can be a point of oxidative attack. Replacing simple alkyl chains with fluorinated or cross-linkable groups can enhance environmental resistance. atomfair.com For instance, the steric hindrance provided by branched alkyl side chains can influence the degree of order in the polymer film, which in turn can affect its interaction with environmental agents. rsc.org

Below is a table summarizing structural modification strategies and their expected impact on material durability.

| Modification Strategy | Rationale | Expected Improvement |

| Introduction of Electron-Withdrawing Groups | Lowers HOMO/LUMO energy levels, increasing oxidation potential. | Enhanced resistance to photo-oxidation. |

| Backbone Rigidification | Reduces conformational flexibility, limiting exposure of reactive sites. | Improved photostability and thermal stability. |

| Modification of Side Chains (e.g., Fluorination) | Increases steric hindrance and alters electronic properties. | Reduced susceptibility to oxidative attack and improved resistance to moisture. |

| Creation of Hyperbranched or Block Copolymer Structures | Limits molecular mobility and defect propagation. | Enhanced thermal stability and morphological stability. |

Influence of Environmental Factors on Long-Term Material Performance

The long-term performance of devices utilizing materials derived from ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(methanetriyl))tetrakis(trimethylsilane) is significantly influenced by a range of environmental factors. The synergistic effects of these factors can accelerate degradation processes. cambridge.org

Humidity: The presence of moisture can be detrimental to the performance and longevity of organic electronic devices. atomfair.com Water molecules can diffuse into the polymer film, leading to swelling and changes in morphology. This can disrupt the interfaces between different layers in a device, leading to delamination and failure. cambridge.org Furthermore, in the presence of light and oxygen, water can participate in photochemical reactions that accelerate the degradation of the conjugated polymer.

Temperature: As discussed, elevated temperatures can induce thermal degradation. atomfair.com Even at temperatures below the degradation threshold, temperature fluctuations can induce mechanical stress due to differences in the thermal expansion coefficients of the various materials in a device, potentially leading to cracking or delamination. cambridge.org Higher temperatures can also increase the mobility of charge carriers, which in some cases can lead to increased recombination and reduced efficiency in devices like organic solar cells. kalaharijournals.com

Atmospheric Composition: The presence of oxygen is a key factor in both photo-oxidative and thermo-oxidative degradation. atomfair.com Other atmospheric pollutants, such as ozone and nitrogen oxides, can also act as powerful oxidizing agents and contribute to the degradation of the polymer. Therefore, effective encapsulation to create a barrier against ambient air and moisture is a critical strategy for ensuring the long-term operational stability of devices. acs.org

The following table outlines the impact of key environmental factors on the performance of materials derived from conjugated polymers.

| Environmental Factor | Impact on Material/Device Performance |

| Humidity/Moisture | Swelling of polymer film, delamination of device layers, participation in photochemical degradation. cambridge.org |

| Elevated Temperature | Accelerated thermo-oxidative degradation, increased charge carrier recombination, induced mechanical stress. kalaharijournals.com |

| Oxygen | Essential component in photo-oxidative and thermo-oxidative degradation pathways. atomfair.comacs.org |

| UV Radiation | Initiation of photo-oxidation, leading to chain scission and loss of conjugation. atomfair.com |

Emerging Research Frontiers and Future Directions

Development of Novel Analogues with Tailored Electronic and Photophysical Characteristics

A primary focus of current research is the synthesis of new analogues of compounds containing the 2,5-bis(hexyloxy)-1,4-phenylene core to precisely control their electronic and photophysical properties. Scientists are systematically modifying the molecular structure to fine-tune characteristics such as band gap, charge carrier mobility, and solid-state luminescence.

One effective strategy is the alteration of the flexible hexyloxy side chains. Research has demonstrated that modifying the length and branching of these alkyl chains can significantly influence the intermolecular packing in the solid state. For instance, in a study of poly((2,5-dialkoxy-p-phenylene)ethynylene-p-phenyleneethynylene)s, it was found that increasing the alkyl chain length from hexyloxy to dodecyloxy resulted in a notable red-shift in the thin-film emission spectrum, suggesting enhanced aggregation or excimer formation due to stronger interchain interactions. mdpi.com This highlights the critical role of side-chain engineering in tuning the solid-state optical properties.

Another approach involves the introduction of different functional groups to the phenylene-vinylene backbone. The incorporation of electron-withdrawing groups, such as nitro substituents, into hyperbranched poly(p-phenylene vinylene) derivatives has been shown to lower the band gap of the resulting polymers. mdpi.com Conversely, the introduction of fluorine atoms onto the vinylene units of poly[2-(2-ethylhexyloxy)-5-methoxy]-1,4-phenylenedifluorovinylene (MEH-PPDFV) leads to a blue-shifted optical band gap, as the fluorine atoms hinder π-stacking between polymer chains. sgservice.com.tw The development of dithioalkyl-substituted PPVs (S-PPVs) and their subsequent oxidation to sulfone-substituted PPVs (SO2-PPVs) represents another avenue, yielding materials with high stability and impressive solid-state photoluminescence quantum yields. youtube.com

Furthermore, the synthesis of oligomers with well-defined structures, such as 2,2′-[2,5-Bis(hexyloxy)-1,4-phenylene]dithiophene, allows for detailed investigation of structure-property relationships. researchgate.net The defined nature of these smaller molecules facilitates in-depth characterization, including single-crystal X-ray diffraction, providing precise information on molecular conformation and packing that can be used to validate computational models and inform the design of improved polymeric materials. researchgate.net

Table 1: Impact of Structural Modifications on the Properties of 2,5-Dialkoxy-Phenylene Based Materials

| Modification | Compound Type | Observed Effect | Reference |

| Increased alkyl chain length (hexyloxy to dodecyloxy) | Polymer | Red-shifted thin-film emission | mdpi.com |

| Introduction of nitro groups | Hyperbranched Polymer | Decreased band gap | mdpi.com |

| Fluorination of vinylene units | Polymer | Blue-shifted optical band gap | sgservice.com.tw |

| Thioalkyl and sulfone substitution | Polymer | High stability and solid-state photoluminescence | youtube.com |

| Thiophene (B33073) end-capping | Oligomer | Enables detailed structural analysis | researchgate.net |

Exploration of the 2,5-Bis(hexyloxy)-1,4-phenylene Core in Hybrid Organic-Inorganic Materials

The integration of organic semiconductors with inorganic components to create hybrid materials is a burgeoning area of research, with the potential to combine the desirable properties of both material classes. The 2,5-bis(hexyloxy)-1,4-phenylene core and its derivatives are being explored for their potential in such hybrid systems, most notably in perovskite solar cells (PSCs).

In the architecture of PSCs, a hole transport layer (HTL) is a critical component that facilitates the efficient extraction of photogenerated holes from the perovskite absorber layer. Polymers incorporating the 2,5-dialkoxy-p-phenylenevinylene structure, such as Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), have been successfully employed as dopant-free hole transporting materials in the fabrication of perovskite solar cells. diamond.ac.ukresearchgate.net The hexyloxy side chains enhance the solubility of these polymers, allowing for solution-based processing, which is a key advantage for large-scale, low-cost manufacturing. tue.nl

The energy levels of the organic HTL must be well-aligned with the valence band of the perovskite material to ensure efficient hole transfer. The highest occupied molecular orbital (HOMO) of materials based on the 2,5-bis(hexyloxy)-1,4-phenylene core can be tuned through synthetic modifications, as discussed in the previous section, to optimize this alignment. Furthermore, the hydrophobic nature of the hexyloxy side chains can help to protect the moisture-sensitive perovskite layer, potentially enhancing the long-term stability of the solar cell. researchgate.net

Future research in this area will likely focus on the design of novel small molecules and polymers based on the 2,5-bis(hexyloxy)-1,4-phenylene core specifically for use as HTLs in PSCs. Key objectives will be to improve charge carrier mobility, optimize energy level alignment, and enhance the stability of the resulting devices. The development of new hole transporting materials based on alternative aromatic cores like benzodithiophene has already shown promise in boosting power conversion efficiencies in perovskite solar cells, indicating that further improvements are achievable through rational molecular design. rsc.org

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the formation of the active layer in an organic electronic device is crucial for optimizing its performance. The morphology and molecular packing of the organic semiconductor, which are established during processes like spin-coating or printing, directly impact charge transport. Advanced in-situ characterization techniques are becoming indispensable tools for observing these dynamic processes in real-time.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful technique for probing the crystalline structure and orientation of molecules in thin films. sgservice.com.twdiamond.ac.ukmdpi.com By performing GIWAXS measurements during the solvent evaporation and film formation process, researchers can gain insights into how the polymer chains or small molecules self-assemble. This allows for the study of how processing parameters, such as solvent choice and annealing temperature, influence the final morphology of films containing the 2,5-bis(hexyloxy)-1,4-phenylene core. sgservice.com.tw For instance, in-situ GIWAXS can reveal the evolution of π-stacking and lamellar packing distances as the film solidifies, providing a direct correlation between processing conditions and solid-state structure.

In-situ Spectroscopic Ellipsometry (SE) is another valuable technique that provides real-time information on film thickness, optical constants, and surface quality during deposition. youtube.comresearchgate.netqd-uki.co.uk This non-invasive optical method can monitor the growth of each layer in a multilayer device, ensuring precise control over the device architecture. For materials based on the 2,5-bis(hexyloxy)-1,4-phenylene core, in-situ SE can be used to study the kinetics of film formation from solution and to detect any changes in the material's optical properties during subsequent processing steps, such as thermal annealing.

The combination of these in-situ techniques provides a comprehensive picture of the structural evolution of the active layer during device fabrication. This detailed understanding is critical for developing reproducible and optimized manufacturing processes for high-performance organic electronic devices.

Table 2: Advanced In-Situ Characterization Techniques for Organic Thin Films

| Technique | Information Obtained | Relevance to 2,5-Bis(hexyloxy)-1,4-phenylene based materials |

| Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Crystalline structure, molecular orientation, packing distances | Understanding the self-assembly and morphology of the active layer during film formation. sgservice.com.twdiamond.ac.ukmdpi.com |

| Spectroscopic Ellipsometry (SE) | Film thickness, optical constants (n,k), surface quality, growth rate | Real-time monitoring and control of film deposition and properties during device fabrication. youtube.comresearchgate.netqd-uki.co.uk |

Rational Design Principles for Next-Generation Organic Electronic Materials

The development of future generations of organic electronic materials based on the 2,5-bis(hexyloxy)-1,4-phenylene core will increasingly rely on rational design principles, where computational methods are used to predict the properties of new materials before they are synthesized. This approach aims to accelerate the discovery of high-performance materials by focusing synthetic efforts on the most promising candidates.

Computational screening is a powerful tool for virtually exploring large libraries of potential molecules. mdpi.com By calculating key parameters such as the HOMO and LUMO energy levels, reorganization energy, and charge transfer integrals for a range of virtual analogues of the 2,5-bis(hexyloxy)-1,4-phenylene core, researchers can identify structures with the desired electronic properties for a specific application. For example, computational studies can guide the selection of different aromatic groups to link to the phenylene core or modifications to the hexyloxy side chains to optimize molecular packing for efficient charge transport. mdpi.com

A key aspect of rational design is the establishment of clear structure-property relationships. By synthesizing a series of systematically varied compounds based on the 2,5-bis(hexyloxy)-1,4-phenylene core and correlating their measured properties with their molecular structures, researchers can build predictive models. For example, understanding how the introduction of specific functional groups affects the HOMO/LUMO levels and the charge carrier mobility is essential for designing materials with improved performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Furthermore, controlling the molecular weight and polydispersity of polymeric materials is crucial for achieving consistent and high-performance devices. Research into controlled polymerization techniques for poly(p-phenylene vinylene) derivatives allows for the synthesis of polymers with well-defined chain lengths, which in turn leads to more predictable and optimized electronic properties. mdpi.com

By combining these rational design principles with advanced synthesis and characterization techniques, the field of organic electronics is poised to deliver a new generation of materials based on the versatile 2,5-bis(hexyloxy)-1,4-phenylene core with tailored properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(methyl ester)) derivatives, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step organic reactions, such as esterification of phenolic precursors or coupling reactions. For example, Sonogashira Pd–Cu coupling has been used to incorporate alkoxy-substituted benzene monomers into conjugated polymers . Optimization involves controlling solvent polarity (e.g., DMF or THF), catalyst loading (e.g., Pd(PPh₃)₄), and temperature (60–100°C). Yields for analogous bis(hexyloxy)phenylene derivatives range from 68% to 86% depending on alkyl chain length and purification methods (e.g., column chromatography) .

Q. Which spectroscopic and analytical techniques are critical for characterizing ((2,5-Bis(hexyloxy)-1,4-phenylene)bis(ME)) derivatives?

- Methodology :

- IR Spectroscopy : Identifies ester carbonyl (C=O) stretches (~1720 cm⁻¹) and alkoxy C-O bonds (~1250 cm⁻¹) .

- ¹H/¹³C NMR : Confirms hexyloxy chain integration (δ 0.8–1.7 ppm for CH₂/CH₃) and aromatic proton environments (δ 6.5–7.5 ppm) .

- Elemental Analysis : Validates molecular formula accuracy (e.g., C, H, N content within ±0.3% of theoretical values) .

- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., m/z 394.514 for bis(hexyloxy)terephthalic dihydrazide) .

Advanced Research Questions

Q. How do hexyloxy substituents influence charge transport properties in conjugated polymer systems incorporating this core structure?

- Methodology :

- Device Fabrication : Integrate the compound into polymer backbones (e.g., via Sonogashira coupling with diethynyl monomers) to form π-conjugated systems .

- Electrochemical Characterization : Use cyclic voltammetry (CV) to measure redox potentials. Hexyloxy groups enhance solubility but may reduce conjugation efficiency due to steric effects .

- DFT Calculations : Model HOMO/LUMO levels to predict charge carrier mobility. Alkoxy chains lower ionization potentials, favoring n-type semiconductor behavior .

Q. What methodological approaches resolve contradictions in substituent effects on redox behavior for phenylene-based materials?

- Methodology :

- Comparative Studies : Synthesize analogs with halogen (e.g., Cl, F) or electron-withdrawing groups (e.g., triflimide) and compare CV profiles. For example, triflimide substituents increase redox potential by 0.3–0.5 V compared to alkoxy groups .

- In Situ Spectroelectrochemistry : Couple CV with UV-Vis to track intermediate species during oxidation/reduction, clarifying electron-transfer mechanisms .

Q. How can computational modeling guide the design of derivatives for targeted photophysical or electronic properties?

- Methodology :

- Molecular Dynamics (MD) Simulations : Predict packing behavior in thin films, which affects charge mobility. Hexyloxy chains promote amorphous phases, reducing crystallinity .

- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis absorption spectra to optimize bandgap tuning. Methoxy and hexyloxy groups redshift absorption maxima by ~20 nm compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.